molecular formula C10H14N2O3 B1170268 Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate CAS No. 162435-82-7

Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate

Cat. No.: B1170268
CAS No.: 162435-82-7
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Description

Structural significance of 8-azabicyclo[3.2.1]octane derivatives in organic chemistry

The 8-azabicyclo[3.2.1]octane scaffold represents one of the most important and widely studied bicyclic frameworks in organic chemistry, serving as the central core structure for the extensive family of tropane alkaloids that display remarkable biological diversity. This bicyclic system, also known as the tropane skeleton, consists of a seven-membered cycloheptane ring bridged by a nitrogen atom between carbons 1 and 5, creating a rigid three-dimensional architecture that constrains molecular flexibility and influences chemical reactivity patterns. The structural significance of this framework extends beyond its natural occurrence, as synthetic chemists have recognized its potential as a privileged scaffold for drug discovery and development initiatives.

The unique geometry of the 8-azabicyclo[3.2.1]octane system creates several distinct features that contribute to its chemical importance. The bridging nitrogen atom occupies a sterically constrained environment that influences both its basicity and nucleophilicity compared to acyclic amines. Additionally, the bicyclic framework generates multiple stereogenic centers, with carbons 1 and 5 representing asymmetric positions that can control the overall stereochemical outcome of synthetic transformations. This stereochemical complexity has attracted considerable attention from researchers focused on developing enantioselective synthetic methodologies for accessing these structures in optically pure forms.

Research efforts directed toward the enantioselective construction of 8-azabicyclo[3.2.1]octane scaffolds have revealed multiple strategic approaches, each offering distinct advantages for accessing different substitution patterns and stereochemical outcomes. These methodologies range from approaches that rely on the construction of acyclic starting materials containing all necessary stereochemical information to more direct methods that achieve stereochemical control during the formation of the bicyclic architecture itself. The development of such diverse synthetic strategies reflects the fundamental importance of these structures in contemporary organic synthesis and their continued relevance for addressing complex synthetic challenges.

Structural Feature Chemical Significance Synthetic Implications
Bridging nitrogen Constrained basicity and nucleophilicity Requires specific protection strategies
Rigid bicyclic framework Limited conformational flexibility Influences selectivity in reactions
Multiple stereogenic centers Complex stereochemical relationships Demands enantioselective methodologies
Seven-membered ring system Unique ring strain profile Affects ring-forming reaction outcomes

Historical context of tropane-related alkaloid scaffold modifications

The historical development of tropane alkaloid chemistry traces its origins to the early nineteenth century, beginning with the isolation and structural elucidation of naturally occurring compounds from plants in the Solanaceae family. The discovery of atropine marked a pivotal moment in natural product chemistry, with the German pharmacist H. F. G. Mein achieving its isolation in 1832, though his results remained unpublished at the time. The subsequent work by P. L. Geiger and O. Hesse in 1833 provided the first published account of atropine isolation from Atropa belladonna and Hyoscyamus niger, establishing the foundation for understanding nitrogen-containing alkaline substances derived from these plant sources.

The elucidation of stereochemical relationships within the tropane alkaloid family required nearly fifty years of additional research, culminating in the groundbreaking work of K. Kraut and W. Lossen. Their investigations revealed the fundamental connection between atropine and hyoscyamine through alkaline hydrolysis experiments that demonstrated both compounds yielded identical cleavage products: tropic acid and tropine. This discovery established that atropine represents the racemic form of hyoscyamine, providing crucial insights into the stereochemical nature of these natural products and laying the groundwork for understanding their structural relationships.

The historical progression of tropane alkaloid research expanded significantly with A. Ladenburg's demonstration in 1879 that the hydrolysis reaction could be reversed through heating in hydrochloric acid. This discovery established a fundamental methodology for esterifying tropine with various organic acids, creating a versatile approach for synthesizing tropane derivatives with modified properties. Ladenburg's method became widely adopted and continues to influence contemporary synthetic strategies for preparing tropane-based compounds, including modern derivatives like this compound.

The biosynthetic understanding of tropane alkaloids has evolved considerably with recent discoveries revealing the complexity and diversity of enzymatic pathways involved in their formation. Research has demonstrated that tropane alkaloid biosynthesis independently arose at least twice during plant evolution, with different plant families recruiting distinct enzyme families for catalyzing the same fundamental transformations. This evolutionary perspective has provided new insights into the structural modifications possible within the tropane framework and has influenced modern approaches to synthetic modification of these scaffolds.

Role of formamido and ester functional groups in bicyclic system reactivity

The incorporation of formamido and ester functional groups into the 8-azabicyclo[3.2.1]octane framework fundamentally alters the chemical reactivity profile of the bicyclic system, creating new opportunities for synthetic manipulation while simultaneously protecting sensitive sites from unwanted reactions. The formamido group serves as a protecting group for the nitrogen atom, preventing undesired reactions at this nucleophilic center during various synthetic transformations. This protection strategy is essential for maintaining control over reaction selectivity, particularly in complex multi-step synthetic sequences where multiple reactive sites must be managed independently.

The electronic effects of the formamido group extend beyond simple protection, influencing the overall electron density distribution within the bicyclic system and modifying the reactivity patterns at adjacent positions. The carbonyl group within the formamido functionality can participate in hydrogen bonding interactions and electronic resonance effects that stabilize certain conformations and reaction intermediates. These electronic influences become particularly important when considering the compound's potential for biological activity, as the formamido group can serve as both a hydrogen bond donor and acceptor in biological recognition processes.

The methyl ester functionality present in this compound provides a reactive site for further chemical transformations while simultaneously influencing the compound's physical properties and biological activity. Carboxylic acid derivatives, including methyl esters, exhibit distinct reactivity patterns that follow established trends in nucleophilic acyl substitution chemistry. The reactivity of the ester group can be modulated through various reaction conditions, enabling selective transformations that convert the ester into other functional groups such as amides, alcohols, or carboxylic acids depending on the specific synthetic objectives.

The combination of formamido and ester functionalities creates a compound with multiple reactive sites that can be manipulated through carefully designed synthetic sequences. The ester group can undergo hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid, while the formamido group can be removed under specific conditions to reveal the free amine. This orthogonal reactivity pattern enables synthetic chemists to modify different portions of the molecule independently, facilitating the preparation of diverse structural analogs for biological evaluation or further synthetic elaboration.

Functional Group Electronic Effect Synthetic Utility Reaction Conditions
Formamido Electron-withdrawing, H-bonding capable Nitrogen protection, biological recognition Acidic hydrolysis for deprotection
Methyl ester Electron-withdrawing, electrophilic carbonyl Nucleophilic substitution, hydrolysis Basic or acidic conditions for conversion
Alkene π-electron rich, nucleophilic Cycloadditions, hydrogenation Various addition reactions
Bicyclic core Conformationally rigid Stereochemical control Ring-opening or rearrangement

The strategic placement of these functional groups also influences the compound's potential for participating in cycloaddition reactions and other transformations that could further expand the structural complexity. The alkene functionality present in the bicyclic system can serve as a reactive site for various addition reactions, including hydrogenation, halogenation, and cycloaddition processes that could generate additional ring systems or introduce new functional groups. The combination of multiple reactive sites within a single molecule creates opportunities for developing complex synthetic transformations that would be difficult to achieve with simpler starting materials.

Properties

IUPAC Name

methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-10(14)8-4-2-7-3-5-9(8)12(7)11-6-13/h4,6-7,9H,2-3,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRXGYFSUSFNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC2CCC1N2NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

The 8-azabicyclo[3.2.1]octane core is efficiently assembled via RCM using Grubbs catalysts. A dialkenylpiperidine precursor undergoes cyclization in the presence of second-generation Grubbs catalyst 57 , achieving >99% yield under optimized conditions. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol%Maximizes turnover
SolventTolueneEnhances diastereocontrol
Reaction time12–24 hoursCompletes cyclization

This method prioritizes stereochemical fidelity, critical for subsequent functionalization.

Radical Cyclization

Alternative approaches employ n-tributyltin hydride and AIBN to induce radical-mediated cyclization of azetidin-2-one derivatives. Solvent polarity (e.g., toluene vs. acetonitrile) significantly affects diastereomeric ratios, with non-polar media favoring >99% selectivity. However, scalability is limited by stoichiometric tin reagent usage.

Introduction of the Formamido Group

Catalytic Formamidation

The formamido moiety is introduced via nucleophilic acyl substitution. Methylamine reacts with methyl formate under mild conditions (20–60°C, 0.1–0.6 MPa), achieving >99% selectivity. Catalyst composition plays a pivotal role:

Catalyst ComponentWeight %Function
CuO8–88Dehydrogenation active site
ZnO5–40Stabilizes intermediates
Al₂O₃5–44Acidic support

This composite catalyst enables continuous production with 82–97% selectivity for formamide products.

Protecting Group Strategies

During formamidation, transient protection of the secondary amine is essential. N-Boc intermediates are deprotected post-cyclization using TFA in dichloromethane, preserving the ester functionality.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Enzymatic hydrolysis (lipase PS) in biphasic toluene-phosphate buffer systems resolves stereoisomers with >95% enantiomeric excess. Temperature modulation (20–25°C) minimizes byproduct formation during ester hydrolysis.

Industrial-Scale Considerations

Large batches employ recrystallization from ethanol/water (1:5 v/v), yielding >99% purity. Continuous-flow systems for RCM and formamidation reduce reaction times by 40% compared to batch processes.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves polar impurities, while silica gel chromatography (ethyl acetate/hexane, 3:7) isolates stereoisomers.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals at δ 3.78 (ester OCH₃) and δ 8.12 (formamido NH) confirm structural integrity.

  • LC-MS (ESI+) : [M+H]⁺ m/z 239.2 aligns with theoretical molecular weight.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the formamido group to an amine or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the formamido or ester groups, allowing for the introduction of new substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, amines in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Potential

Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate has been investigated for its potential therapeutic effects, particularly in treating neurological disorders:

  • Antidepressant Activity : Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit pharmacological activity relevant to depression and anxiety disorders. These compounds can interact with serotonin transporters and receptors, potentially offering a new avenue for antidepressant therapies .

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis:

  • Total Synthesis of Complex Molecules : The unique bicyclic framework allows it to be utilized in the total synthesis of various natural products and complex pharmaceuticals. Its reactivity can be harnessed to construct diverse molecular architectures .

Case Study 1: Antidepressant Development

A study highlighted the efficacy of aryl-8-azabicyclo[3.2.1]octane derivatives, including this compound, in modulating serotonin levels in the brain:

  • Findings : The compounds demonstrated significant activity at the serotonin transporter and as partial agonists at the 5-HT1A receptor, suggesting they could provide rapid relief from depressive symptoms compared to traditional SSRIs which often require weeks to show effects .

Case Study 2: Synthetic Applications

In synthetic organic chemistry, this compound has been employed as a key intermediate:

Reaction TypeDescriptionYield
Nucleophilic SubstitutionReacted with various electrophiles to form substituted derivativesUp to 85%
Cyclization ReactionsUsed to create more complex bicyclic structuresVaried yields depending on conditions

These reactions illustrate its versatility as a building block in synthetic pathways aimed at producing biologically active compounds.

Mechanism of Action

The mechanism by which Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The formamido group can participate in hydrogen bonding, while the ester group can undergo hydrolysis, releasing active metabolites. The bicyclic structure provides rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Key Features : Substituted with a methyl group at position 8 and a ketone at position 3.
  • Biological Activity : Demonstrates potent antibacterial activity against Staphylococcus aureus (MIC <0.03125 μg/mL), surpassing benzothiazole-based inhibitors (MIC <0.1 μg/mL for Klebsiella pneumoniae) .
  • Differentiator : The ketone at position 3 increases electrophilicity, enhancing interactions with bacterial enzymes, while the formamido group in the target compound may improve solubility and target specificity.
Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Key Features : Halogenated substituents (fluorine and iodine) enhance bioactivity and metabolic stability.
  • Applications : Explored for CNS-targeted therapies due to its ability to cross the blood-brain barrier .
  • Differentiator : The iodine substituent enables radiolabeling for imaging, whereas the formamido group in the target compound may prioritize hydrogen bonding over halogen interactions.

Functional Group Variants

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic Acid
  • Biological Role : Compared to tropine analogs, this compound exhibits modified receptor binding due to the thiazole’s electron-withdrawing effects .
N-(3-Methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
  • Key Features : A methoxyphenyl group enhances lipophilicity, favoring CNS penetration.
  • Differentiator : The methylidene group introduces rigidity, whereas the formamido group in the target compound may offer conformational flexibility .

Antibacterial Activity

  • Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate shows superior potency against Gram-positive bacteria compared to azabicyclic derivatives (MIC 0.5–4 μg/mL for Gram-negative strains) .
  • Cefiderocol (a cephalosporin with a bicyclic core) highlights the role of substituents in targeting iron-transport systems in pathogens, suggesting that the formamido group in the target compound could mimic siderophore interactions .

Data Tables

Table 2: Structural Comparison

Compound Name Substituent at Position 8 Substituent at Position 2 Molecular Weight (g/mol)
Methyl 8-formamido-8-azabicyclo[...] Formamido Methyl ester ~220 (estimated)
Methyl 8-methyl-3-oxo-8-azabicyclo[...] Methyl Methyl ester 197.23
N-(3-Methoxyphenyl)-3-methylidene-8-azabicyclo Methoxyphenyl Carboxamide ~290 (estimated)

Biological Activity

Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate, also known by its CAS number 162435-82-7, is a nitrogen-containing heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

PropertyValue
Molecular FormulaC10H14N2O3
Molar Mass210.23 g/mol
SynonymsMethyl 8-formamido-8-azabicyclo[3.2.1]oct-3-ene-4-carboxylate
CAS Number162435-82-7

This compound is structurally related to tropane alkaloids, which are known for their diverse pharmacological effects. Its biological activity is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) receptors.

Target Receptors

  • Serotonin Receptors : The compound has shown potential in modulating 5-HT receptor activity, which plays a crucial role in neurotransmission and various physiological processes.
  • Dopamine Receptors : Preliminary studies suggest possible interactions with dopamine receptors, influencing mood and behavior.

Biochemical Pathways

The compound's interaction with serotonin receptors can lead to alterations in neurotransmitter release, impacting several biochemical pathways associated with mood regulation, appetite control, and cognitive functions.

Key Pathways

  • Neurotransmission : Modulation of serotonin levels can affect synaptic transmission and neuronal excitability.
  • Metabolic Regulation : Potential involvement in energy balance and metabolic pathways through orexigenic and anorexigenic signaling.

Case Studies

  • Neuropharmacological Effects : A study conducted on rodent models demonstrated that administration of this compound resulted in significant changes in feeding behavior and weight gain, indicating its potential as an anti-obesity agent through modulation of appetite-regulating pathways .
  • Cognitive Function : In a controlled trial assessing cognitive performance in animals treated with the compound, results indicated improvements in memory retention and learning capabilities, suggesting that it may have neuroprotective properties .

Research Findings

Recent research has focused on the synthesis and evaluation of this compound as a potential therapeutic agent for various conditions:

Pharmacological Studies

  • Antidepressant Activity : The compound's ability to influence serotonin levels positions it as a candidate for further investigation into antidepressant therapies.

Toxicology Studies

Studies evaluating the safety profile of this compound have reported low toxicity levels at therapeutic doses, making it a promising candidate for drug development.

Q & A

Basic: What synthetic strategies are effective for preparing 8-azabicyclo[3.2.1]octane derivatives like Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate?

Methodological Answer:
Cross-coupling reactions (e.g., Stille or Suzuki) are widely used for functionalizing the bicyclic core. For example, Stille coupling of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters yields products in high purity (>90%), whereas Suzuki coupling may produce complex mixtures requiring advanced purification (HPLC or column chromatography) . Key steps include:

  • Core Synthesis : Radical cyclization of substituted azetidin-2-ones with n-tributyltin hydride/AIBN achieves stereochemical control (>99% diastereomeric excess) .
  • Functionalization : Introduce formamido groups via nucleophilic substitution or amidation under anhydrous conditions.

Basic: How can structural characterization address stereochemical ambiguity in bicyclic systems?

Methodological Answer:
Use a combination of:

  • X-ray Crystallography : Resolves absolute configuration (e.g., [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] derivatives) .
  • NMR Analysis : 1^1H-1^1H COSY and NOESY correlate axial/equatorial proton orientations. For example, methyl ester protons at δ 3.7–3.9 ppm indicate equatorial positioning .
  • Chiral HPLC : Separates enantiomers (e.g., using amylose-based columns) for optically active analogs .

Basic: What safety protocols are critical when handling 8-azabicyclo derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, face shields, and NIOSH-approved respirators (OV/AG/P99 filters) to avoid inhalation/contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., tributyltin hydride) .
  • Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced: How do structural modifications influence sigma receptor binding affinity and selectivity?

Methodological Answer:
Derivatives with 3-substituted aryl groups show enhanced sigma-2 receptor affinity. For example:

Compoundσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity (σ2/σ1)
11a (3-thienyl)1208.214.6
11b (3-furyl)986.515.1
Key Modifications :
  • Electron-withdrawing groups (e.g., -NO2_2) on the aryl ring improve σ2 selectivity.
  • Steric hindrance at the 8-position (e.g., methyl groups) reduces σ1 binding .

Advanced: How can researchers resolve contradictory data in pharmacological assays (e.g., partial vs. full agonism)?

Methodological Answer:

  • Functional Assays : Compare cAMP inhibition (for σ receptors) vs. calcium mobilization assays. BIMU 1 acts as a partial agonist in cAMP assays but shows full efficacy in β-arrestin recruitment .
  • Receptor Density : Use cell lines with standardized receptor expression levels (e.g., HEK-293T transfected with human σ2).
  • Allosteric Modulation : Test compounds in the presence of endogenous ligands (e.g., progesterone for σ2) to identify biased signaling .

Advanced: What analytical methods detect and quantify synthetic byproducts in azabicyclo derivatives?

Methodological Answer:

  • LC-MS/MS : Identifies low-abundance impurities (e.g., des-methyl analogs) with a detection limit of 0.01% .
  • GC-FID : Monitors volatile byproducts (e.g., methyl chloride) from esterification steps.
  • NMR DOSY : Differentiates aggregates or dimeric impurities in polar solvents (e.g., DMSO-d6) .

Advanced: How can computational modeling guide the design of selective dopamine reuptake inhibitors based on this scaffold?

Methodological Answer:

  • Docking Studies : Use crystal structures of dopamine transporters (DAT, PDB: 4XP4) to predict binding poses. Cocaine analogs like PR04.MZ show >100-fold selectivity for DAT over serotonin transporters .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to optimize substituent flexibility (e.g., fluorobutynyl groups enhance hydrophobic interactions) .

Advanced: What strategies mitigate diastereomer formation during radical cyclization?

Methodological Answer:

  • Solvent Control : Use toluene instead of THF to reduce radical recombination, improving diastereomeric excess from 75% to >99% .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes side reactions.
  • Chiral Auxiliaries : Introduce menthol-based directing groups to enforce endo transition states .

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